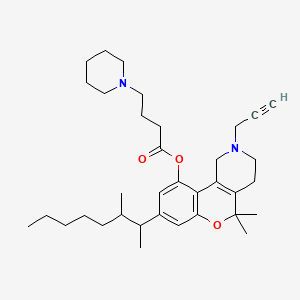
Glutaramic acid
Übersicht
Beschreibung
Glutamic acid is an amino acid that occurs in substantial amounts as a product of the hydrolysis of proteins . It is used to form proteins in the body and turns into glutamate, a chemical that helps nerve cells in the brain send and receive information from other cells . It may be involved in learning and memory .
Synthesis Analysis
The green synthesis of glutaric acid has been studied using joint test technology and density functional theory calculations . The reaction mechanism underlying this synthesis remains controversial .
Molecular Structure Analysis
Glutamic acid has the ability to form a negatively charged side chain, which plays a major role in intra and intermolecular interactions of proteins, peptides, and enzymes . An exhaustive conformational analysis has been performed for all eight possible forms at B3LYP/cc-pVTZ level .
Chemical Reactions Analysis
The reaction mechanism of the green synthesis of glutaric acid involves the use of environmentally friendly, inexpensive, and easily available hydrogen peroxide to replace traditional high-polluting oxidants . This fundamentally eliminates pollution sources .
Physical And Chemical Properties Analysis
Glutamic acid is a white, odorless, and crystalline solid at room temperature . It is highly soluble in water but insoluble in organic solvents like ether, benzene, and chloroform . The melting point of L-glutamic acid is around 200-220 °C (392-428 °F) .
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Glutaramic acid: , in the form of poly-γ-glutamic acid (γ-PGA), is extensively used in drug delivery systems due to its biocompatibility, non-toxicity, and biodegradable properties . It has been employed in the formulation of nanoparticles for targeted drug delivery, enhancing the efficacy of therapeutic agents by ensuring their release at the specific site of action. The optimization of γ-PGA production and nanoparticle formulation is crucial for advancing drug delivery technologies .
Tissue Engineering
The application of Glutaramic acid derivatives in tissue engineering is significant. Its excellent cell compatibility and degradability make it an ideal scaffold material for tissue regeneration . Research has shown that γ-PGA can support cell adhesion and proliferation, which are vital for tissue repair and regeneration processes .
Wound Healing
In the medical field, Glutaramic acid has been utilized for wound healing applications. Its ability to form hydrogels that can provide a moist environment promotes faster healing of wounds. Additionally, γ-PGA-based dressings can deliver drugs or biological agents directly to the wound site, improving healing outcomes .
Agriculture
Glutaramic acid: plays a role in agriculture by enhancing nutrient balance in plant tissues. It increases the absorption and utilization of elements, contributing to the growth and development of plants. This application is particularly useful in improving the physiological characteristics of crops, leading to better yield and quality .
Biomedical Materials
In the field of biomedical materials, Glutaramic acid has been synthesized for various applications, including the development of biocompatible materials for medical devices and implants. Its properties allow for the creation of materials that can interact favorably with biological tissues .
Environmental Applications
The biodegradable nature of Glutaramic acid makes it a candidate for environmental applications, such as in water treatment and bioremediation. It can be used to remove contaminants from wastewater, thereby reducing environmental pollution .
Immunology
Glutaramic acid: has been used to create conjugates for immunogens. By acting as a spacer group, it allows for the successful attachment of haptens to carrier proteins, which is essential for the production of antibodies in vaccine development .
Energy Metabolism Enhancement
In aquaculture, Glutaramic acid has been shown to enhance the immune response of organisms like shrimp to pathogens. It upregulates immune- and defense-related genes and enhances aerobic energy metabolism, which is crucial for the health and growth of aquaculture species .
Wirkmechanismus
Target of Action
Glutaramic acid, also known as Glutamic acid or 5-amino-5-oxopentanoic acid, primarily targets ionotropic and metabotropic glutamate receptors . These receptors are crucial in brain function, serving as the most widespread neurotransmitters .
Mode of Action
Glutaramic acid interacts with its targets by activating both ionotropic (non-NMDA (AMPA and kainate) and NMDA) and metabotropic glutamate receptors . . Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
Glutaramic acid plays a significant role in various biochemical pathways. It is involved in the biosynthesis of proteins and serves as a precursor for the synthesis of GABA in GABAergic neurons . Glutaramic acid is also involved in the glutamate-glutamine cycle , which is crucial for maintaining the balance of these amino acids in the body.
Pharmacokinetics
The pharmacokinetics of glutaramic acid are complex. After administration, it demonstrates high affinity to organs with a high degree of vascularization (lungs and heart) and elimination (kidney) . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Result of Action
The action of glutaramic acid results in several molecular and cellular effects. It is considered to be nature’s “Brain food” by improving mental capacities . It helps speed the healing of ulcers, gives a “lift” from fatigue, and helps control alcoholism, schizophrenia, and the craving for sugar .
Action Environment
The action, efficacy, and stability of glutaramic acid can be influenced by various environmental factors. For instance, in plants, glutamic acid reshapes the plant microbial community and enriches populations of Streptomyces . This suggests that the compound’s action can be influenced by the presence of other organisms in its environment.
Safety and Hazards
Zukünftige Richtungen
Abnormal glutamatergic signaling has been implicated in a wide variety of psychiatric and neurologic disorders . Although recent studies have begun to link regulation of glutamate transporters to the pathogenesis of these disorders, it will be difficult to determine how regulation influences signaling or pathophysiology of glutamate without a better understanding of the mechanisms involved .
Eigenschaften
IUPAC Name |
5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMAONWNTUZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179983 | |
| Record name | Glutaramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glutaramic acid | |
CAS RN |
25335-74-4 | |
| Record name | 5-Amino-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25335-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutaramic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025335744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutaramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

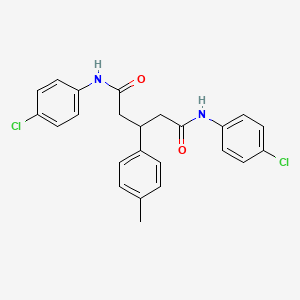

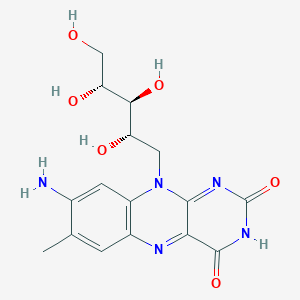
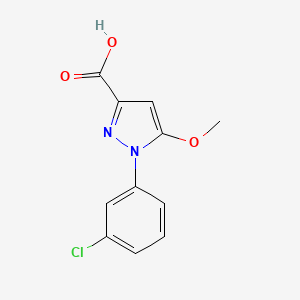
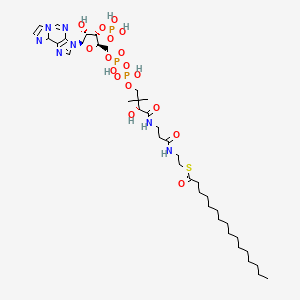

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1213264.png)
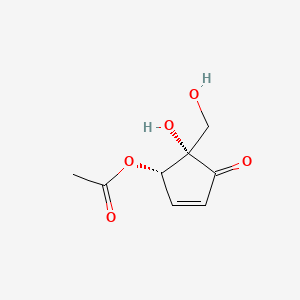
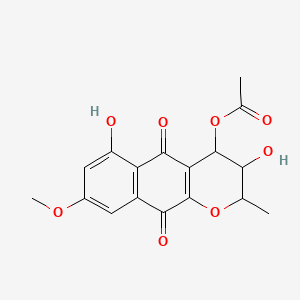
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1213267.png)



